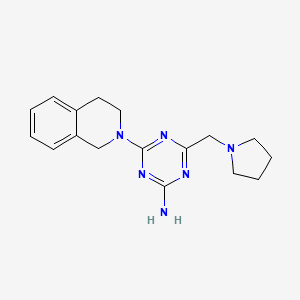
Fmoc-D-HomoSec(pMeBzl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-HomoSec(pMeBzl)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process. The presence of the D-configuration and the homo-serine (HomoSec) residue, along with a para-methylbenzyl (pMeBzl) side chain, makes this compound unique and useful in various biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-HomoSec(pMeBzl)-OH typically involves the following steps:
Protection of the amino group: The amino group of D-HomoSec is protected using the Fmoc group through a reaction with Fmoc-Cl in the presence of a base such as sodium carbonate.
Side chain modification: The hydroxyl group of HomoSec is modified with a para-methylbenzyl group using a suitable reagent like para-methylbenzyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of automated peptide synthesizers for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the para-methylbenzyl side chain, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Piperidine in DMF (dimethylformamide) for Fmoc deprotection.
Major Products:
- Oxidation products: Aldehydes, carboxylic acids.
- Reduction products: Alcohols.
- Substitution products: Free amino groups for further functionalization.
Aplicaciones Científicas De Investigación
Chemistry:
- Used in the synthesis of complex peptides and proteins.
- Acts as a building block in combinatorial chemistry for drug discovery.
Biology:
- Utilized in the study of protein-protein interactions.
- Helps in the development of peptide-based inhibitors and probes.
Medicine:
- Plays a role in the design of peptide therapeutics.
- Used in the synthesis of peptide vaccines.
Industry:
- Employed in the production of peptide-based materials and coatings.
- Used in the development of biosensors and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Fmoc-D-HomoSec(pMeBzl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain.
Comparación Con Compuestos Similares
- Fmoc-D-Ser(pMeBzl)-OH
- Fmoc-D-Thr(pMeBzl)-OH
- Fmoc-D-HomoThr(pMeBzl)-OH
Comparison:
Fmoc-D-Ser(pMeBzl)-OH: Similar structure but with a serine residue instead of homo-serine.
Fmoc-D-Thr(pMeBzl)-OH: Contains a threonine residue, offering different reactivity due to the presence of an additional methyl group.
Fmoc-D-HomoThr(pMeBzl)-OH: Similar to homo-serine but with an additional methyl group on the side chain, affecting its steric properties.
Uniqueness: Fmoc-D-HomoSec(pMeBzl)-OH is unique due to its specific combination of the Fmoc protecting group, D-configuration, homo-serine residue, and para-methylbenzyl side chain, making it particularly useful in specialized peptide synthesis applications.
Propiedades
Fórmula molecular |
C27H27NO4Se |
|---|---|
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylselanyl]butanoic acid |
InChI |
InChI=1S/C27H27NO4Se/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m1/s1 |
Clave InChI |
CYMKQJKTFFDJGL-RUZDIDTESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C[Se]CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC1=CC=C(C=C1)C[Se]CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


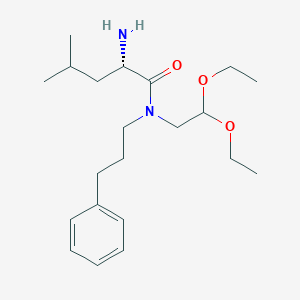
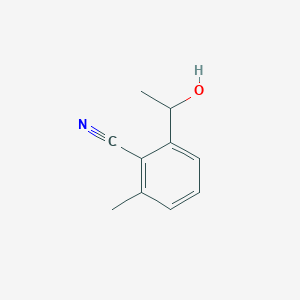
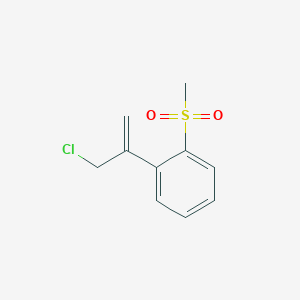
![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]-](/img/structure/B13143182.png)
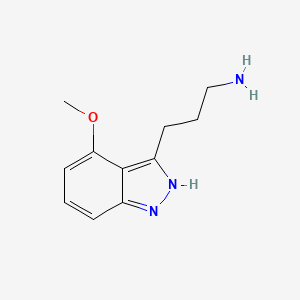
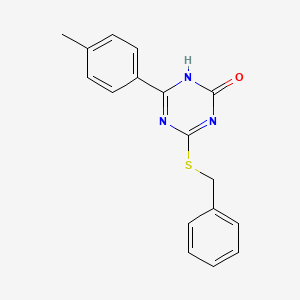
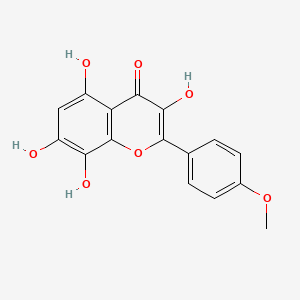

![7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13143206.png)
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide](/img/structure/B13143209.png)
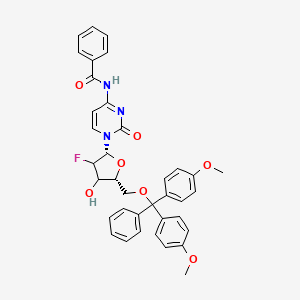
![5-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13143224.png)
![1-[(3-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13143235.png)
